molecular formula C12H15NO2 B156542 5-Ethoxy-1,3-dimethylindolin-2-one CAS No. 131057-63-1

5-Ethoxy-1,3-dimethylindolin-2-one

Cat. No.: B156542
CAS No.: 131057-63-1
M. Wt: 205.25 g/mol
InChI Key: JMRWLRFPUMZEGA-UHFFFAOYSA-N
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Safety and Hazards

The safety information for 5-Ethoxy-1,3-dimethylindolin-2-one includes a warning signal word. Personal protective equipment such as an eye shield, dust mask type N95 (US), and gloves are recommended. In case of inhalation, it is advised to move to fresh air. If it comes into contact with skin, the contaminated clothing should be removed and the skin should be washed thoroughly with soap and water .

Mechanism of Action

Target of Action

The primary target of 5-Ethoxy-1,3-dimethylindolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the cholinergic nervous system.

Mode of Action

This compound acts as an inhibitor of AChE . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. This leads to prolonged synaptic transmission and enhanced cholinergic effects .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . The increased concentration of acetylcholine at the synapse can lead to various downstream effects, depending on the specific location and function of the synapse. For example, in the brain, it could potentially enhance cognitive function.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration can have various molecular and cellular effects. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive symptoms . Additionally, some derivatives of indolin-2-one have shown cytotoxic activity against certain cancer cell lines .

Chemical Reactions Analysis

5-Ethoxy-1,3-dimethylindolin-2-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Ethoxy-1,3-dimethylindolin-2-one is unique compared to other indole derivatives due to its specific substitution pattern. Similar compounds include:

Properties

IUPAC Name

5-ethoxy-1,3-dimethyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-4-15-9-5-6-11-10(7-9)8(2)12(14)13(11)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRWLRFPUMZEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=O)C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238129
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131057-63-1
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131057-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-1,3-dihydro-1,3-dimethyl-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 5-ethoxy-1,3-dihydro-1,3-dimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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